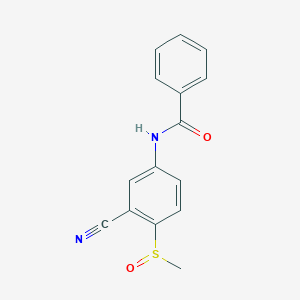

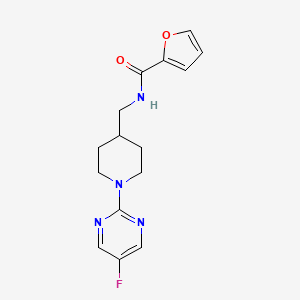

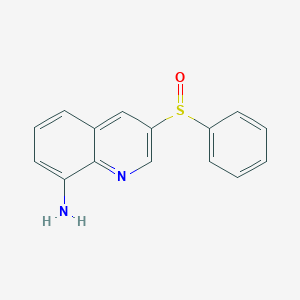

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has explored N-substituted imidazolylbenzamides or benzene-sulfonamides for their potential in cardiac electrophysiological activity. Compounds in this category have shown potency in vitro comparable to known class III agents, indicating their viability as selective class III electrophysiological activity modulators in the N-substituted benzamide series (Morgan et al., 1990).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) are pivotal in supramolecular chemistry, utilized for their self-assembly into nanometer-sized structures through hydrogen bonding. This property is leveraged in nanotechnology, polymer processing, and biomedical applications, showcasing the versatile applications of BTAs in scientific research (Cantekin, de Greef, & Palmans, 2012).

Heterogeneous Catalysis

Amide-functionalized covalent organic frameworks (COFs), incorporating benzene-1,3,5-tricarboxamides, have been developed for use in heterogeneous catalysis. These COFs demonstrate efficient catalytic activity for Knoevenagel condensation, indicating the potential of BTAs in facilitating chemical transformations (Li et al., 2019).

Organic Synthesis

In the realm of organic synthesis, studies have focused on the development of novel methodologies for the functionalization of unactivated sp3 C-H bonds, enabling the construction of complex molecular architectures under mild conditions. This research underscores the significance of innovative synthetic approaches in medicinal chemistry and drug discovery (Feng et al., 2010).

Antimicrobial and Cytotoxic Activity

Derivatives of benzimidazole, including those incorporating N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, have been evaluated for their antimicrobial and cytotoxic activities. These studies contribute to the search for new therapeutic agents, highlighting the compound's relevance in the development of antibiotics and cancer treatments (Noolvi et al., 2014).

properties

IUPAC Name |

N-(3-cyano-4-methylsulfinylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-20(19)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGVPXFDNNTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2953712.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)